2-(3,4-Dimethylphenyl)piperazine

Übersicht

Beschreibung

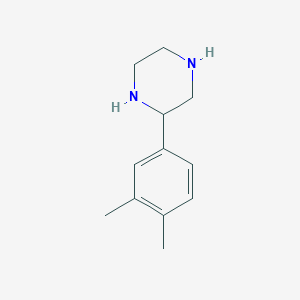

2-(3,4-Dimethylphenyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a piperazine ring substituted with a 3,4-dimethylphenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)piperazine typically involves the reaction of 3,4-dimethylphenylamine with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or dimethylformamide (DMF) and a catalyst like potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Dimethylphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with different functional groups

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles, solvents like DMF or ethanol.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazines, which can be further utilized in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Serotonergic Activity

DMPP exhibits significant activity on serotonin receptors, particularly the serotonin transporter (SERT) and 5-HT receptors (5-HT1A and 5-HT3). These interactions suggest its utility in managing conditions like depression and cognitive impairment. Research indicates that compounds with similar structures can enhance cholinergic activity and improve cognitive functions in animal models .

Neuroprotective Effects

Studies have demonstrated that DMPP derivatives may possess neuroprotective properties. For instance, compounds structurally related to DMPP have shown efficacy in enhancing synaptic plasticity and providing protection against neurodegenerative processes. This is particularly relevant in models of Alzheimer's disease where synaptic dysfunction is a hallmark .

Therapeutic Applications

Cognitive Disorders

The dual action of DMPP on SERT and serotonin receptors positions it as a promising candidate for treating cognitive deficits associated with depression. Its ability to modulate serotonin levels could lead to rapid improvements in mood and cognitive function, making it a potential therapeutic option for patients with major depressive disorder .

Anticancer Activity

Recent studies have explored the anticancer potential of piperazine derivatives, including DMPP. The presence of specific substituents on the piperazine ring has been linked to enhanced antiproliferative activity against various cancer cell lines. For example, DMPP derivatives have been shown to inhibit the growth of hepatocellular carcinoma cells effectively .

Synthesis and Structure-Activity Relationships

The synthesis of DMPP typically involves multi-step organic reactions that allow for the introduction of the 3,4-dimethylphenyl group onto the piperazine backbone. Various synthetic routes have been explored to optimize yield and purity. Structure-activity relationship (SAR) studies indicate that modifications to the piperazine ring can significantly influence biological activity, emphasizing the importance of specific substituents in enhancing therapeutic effects .

Case Studies

-

Cognitive Enhancement in Animal Models

In a study involving rat models, administration of DMPP resulted in improved performance on cognitive tasks compared to controls. The mechanism was attributed to increased acetylcholine levels in critical brain areas associated with learning and memory . -

Anticancer Efficacy

A series of DMPP analogs were tested against various cancer cell lines, revealing that certain modifications led to significant reductions in cell viability, particularly in hepatocellular carcinoma models. These findings suggest that DMPP could serve as a scaffold for developing new anticancer agents .

Wirkmechanismus

The mechanism of action of 2-(3,4-Dimethylphenyl)piperazine involves its interaction with specific molecular targets. For instance, it can act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This interaction leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . The compound’s effects are mediated through various molecular pathways, depending on its specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(3-Chlorophenyl)piperazine (mCPP)

- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

- 1-(2,4-Dimethylphenyl)piperazine

Uniqueness

2-(3,4-Dimethylphenyl)piperazine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a different reactivity profile and potential for diverse applications in pharmaceuticals and industrial chemistry .

Biologische Aktivität

2-(3,4-Dimethylphenyl)piperazine is a piperazine derivative known for its potential pharmacological applications, particularly in the modulation of serotonin receptors. This compound has been studied for its interactions with various biological targets, leading to implications in mood regulation and anxiety treatment.

Chemical Structure and Properties

- Molecular Formula : C12H18N2

- Molecular Weight : Approximately 190.29 g/mol

The compound features a piperazine ring substituted with a 3,4-dimethylphenyl group, which is significant for its biological activity.

This compound primarily interacts with serotonin receptors (5-HT receptors), which are crucial for various physiological processes including mood regulation, anxiety, and appetite control. The specific receptor subtypes affected by this compound include:

- 5-HT1A : Associated with anxiolytic and antidepressant effects.

- 5-HT2A : Involved in the modulation of mood and perception.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

- Serotonergic Activity : The compound shows affinity for serotonin receptors, influencing neurotransmission and potentially alleviating symptoms of depression and anxiety.

- Antidepressant-like Effects : Animal studies have demonstrated that administration of this compound can lead to reduced depressive-like behavior in models such as the forced swim test.

- Neuroprotective Properties : Preliminary studies suggest that it may offer neuroprotective effects, possibly through its interaction with serotonin pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperazine derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(2,4-Dimethylphenyl)piperazine | C12H18N2 | Known for antidepressant properties |

| 1-(3,4-Dimethylphenyl)piperazine | C12H18N2 | Exhibits similar receptor binding profiles |

| Vortioxetine | C18H22N2O2S | Multi-modal action on serotonin receptors |

The unique substitution pattern on the piperazine ring of this compound may confer distinct pharmacological properties compared to these similar compounds.

Study 1: Antidepressant Effects

A study conducted on rodents demonstrated that administration of this compound led to significant reductions in immobility time during forced swim tests, indicating potential antidepressant effects. The mechanism was hypothesized to involve increased serotonergic transmission.

Study 2: Neuroprotective Effects

In vitro studies have indicated that the compound may protect neuronal cells from oxidative stress-induced apoptosis. This effect was attributed to its ability to modulate serotonin levels and enhance neurotrophic factor signaling pathways.

Eigenschaften

IUPAC Name |

2-(3,4-dimethylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-9-3-4-11(7-10(9)2)12-8-13-5-6-14-12/h3-4,7,12-14H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVCAUSAFYFVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CNCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594424 | |

| Record name | 2-(3,4-Dimethylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137684-27-6 | |

| Record name | 2-(3,4-Dimethylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.